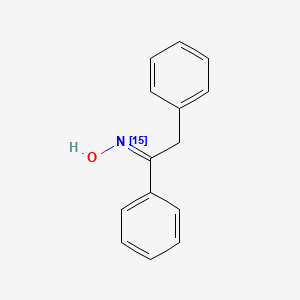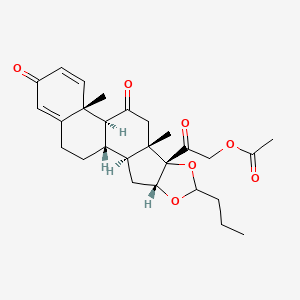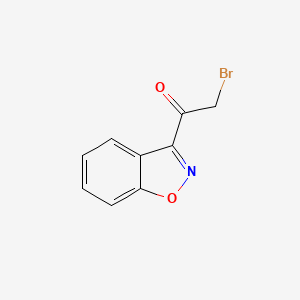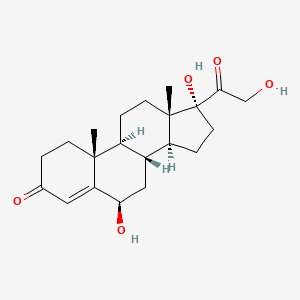![molecular formula C15H21N B13863194 9-Benzyl-9-azabicyclo[3.3.1]nonane CAS No. 57659-50-4](/img/structure/B13863194.png)
9-Benzyl-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-9-azabicyclo[331]nonane is a bicyclic compound with the molecular formula C15H19NO It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors. One common method includes the use of a SmI2-mediated radical cyclization protocol, which has been found effective for enabling the desired ring closure . Another approach involves the reaction between carvone and ethyl acetoacetate (EAA) to form the bicyclic moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is available from chemical suppliers such as Sigma-Aldrich and Ambeed, Inc., indicating that it can be produced on a larger scale .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation over Raney nickel can be used to reduce oximes of related bicyclic compounds.
Substitution: The compound can participate in substitution reactions, although specific examples are not extensively documented.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation and reduced derivatives from hydrogenation.
Scientific Research Applications
9-Benzyl-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential therapeutic uses, although specific applications are not extensively documented.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 9-Benzyl-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen atoms to substrates, leading to the formation of carbonyl compounds . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
9-Cyclohexylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with a similar structure.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A related compound with an oxygen atom in the bicyclic framework.
Uniqueness
9-Benzyl-9-azabicyclo[3.3.1]nonane is unique due to its benzyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and catalytic applications.
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEBBXGTQWXHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515282 |
Source


|
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57659-50-4 |
Source


|
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
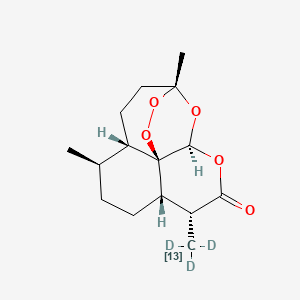
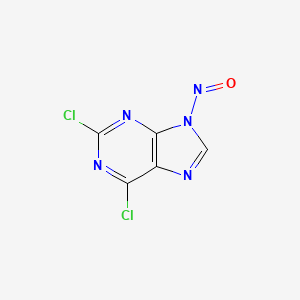
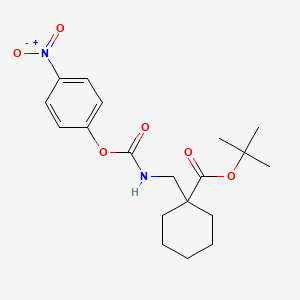

![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)



